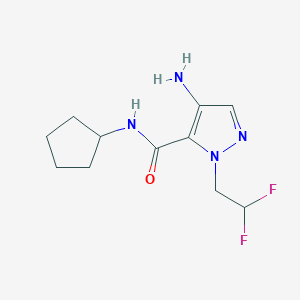

![molecular formula C13H12F2N2O2S2 B2837491 3-氨基-N-{4-[(二氟甲基)硫代苯基]苯基}苯醯胺 CAS No. 328028-32-6](/img/structure/B2837491.png)

3-氨基-N-{4-[(二氟甲基)硫代苯基]苯基}苯醯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

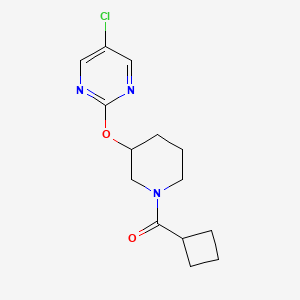

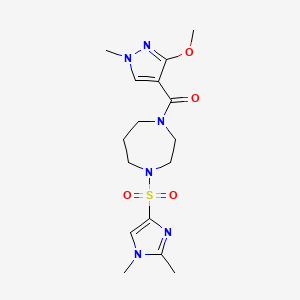

“3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide” is a chemical compound with the molecular formula C13H12F2N2O2S2 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H11ClF2N2O2S2/c14-11-6-5-10 (7-12 (11)17)22 (19,20)18-8-1-3-9 (4-2-8)21-13 (15)16/h1-7,13,18H,17H2 . This code provides a textual representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound has a molecular weight of 330.37 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .科学研究应用

Late-stage Difluoromethylation

Compounds with difluoromethyl groups, like the one in your query, are often used in late-stage difluoromethylation . This process involves the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Drug Design and Synthesis

The difluoromethyl group significantly influences the parent molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives . These derivatives also show the potential to display several biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .

Molecular Docking Simulations

Compounds with difluoromethyl groups can be used in molecular docking simulations to examine their binding interactions . This can help assess the potential binding mechanisms and strengths of derivatives within the receptor’s binding site .

DFT Calculations

DFT (Density Functional Theory) calculations can be used to estimate the reactivity parameters, FMO (Frontier Molecular Orbitals), and MEP (Molecular Electrostatic Potential) of the drugs . This can provide insights into the stability and binding affinity of these compounds.

5. Enhancement of Lipophilicity and Metabolic Stability The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in the field of medication design .

Cancer Treatment

Compounds with difluoromethyl groups have shown potential in cancer treatment . They can be used in the development of drugs for various types of cancer, including breast cancer and lung cancer, which are among the most formidable malignancies .

作用机制

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folate, a vital component for bacterial DNA synthesis and cell division .

Mode of Action

The compound likely interacts with its target enzyme by mimicking the natural substrate, para-aminobenzoic acid (PABA), thereby inhibiting the enzyme’s activity . This inhibition prevents the production of dihydrofolate, tetrahydrofolate, and ultimately hampers bacterial DNA growth and cell division .

Biochemical Pathways

The compound affects the folate synthesis pathway in bacteria. By inhibiting dihydropteroate synthetase, it prevents the conversion of PABA to dihydropteroate, a precursor of dihydrofolate . This disruption leads to a deficiency of tetrahydrofolate, a co-factor necessary for the synthesis of purines and pyrimidines, the building blocks of DNA .

Result of Action

The ultimate result of the compound’s action is the inhibition of bacterial growth and replication. By disrupting folate synthesis, the compound deprives bacteria of the necessary components for DNA synthesis, leading to a halt in their growth and multiplication .

属性

IUPAC Name |

3-amino-N-[4-(difluoromethylsulfanyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N2O2S2/c14-13(15)20-11-6-4-10(5-7-11)17-21(18,19)12-3-1-2-9(16)8-12/h1-8,13,17H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPISBFZHWKBGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)SC(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-[(2,6-dichlorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2837412.png)

![N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2837415.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide](/img/structure/B2837431.png)